

Spectroscopic Data of 3-Butenenitrile: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-butenenitrile** (Allyl Cyanide), an important building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for **3-butenenitrile**, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of **3-butenenitrile** shows distinct signals corresponding to the different protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for **3-Butenenitrile**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
5.78	ddt	17.0, 10.2, 5.4	H-3
5.46	dq	17.0, 1.0	H-4 (trans to C2)
5.33	dq	10.2, 1.0	H-4 (cis to C2)
3.16	dt	5.4, 1.0	H-2

Data sourced from multiple online databases and may vary slightly based on experimental conditions.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **3-Butenenitrile**

Chemical Shift (δ) ppm	Assignment
125.6	C-3
122.3	C-4
116.7	C-1 (CN)
23.0	C-2

Data sourced from multiple online databases and may vary slightly based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **3-butenenitrile** is prepared by dissolving approximately 5-20 mg of the compound in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.



Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 300 MHz or 500 MHz instrument, is typically used.

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Approximately 12 ppm, centered around 5-6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.
- Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Approximately 200 ppm, centered around 100 ppm.
- · Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 128 to 1024 scans are typically required due to the low natural abundance of the ¹³C isotope.
- Temperature: 298 K (25 °C).

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of **3-butenenitrile** exhibits characteristic absorption bands for its nitrile and alkene functionalities.

Table 3: IR Spectroscopic Data for 3-Butenenitrile

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3085	Medium	=C-H stretch
~2940	Medium	-C-H stretch
~2250	Strong	C≡N stretch
~1645	Medium	C=C stretch
~1420	Medium	=CH ₂ scissoring
~995, ~935	Strong	=C-H bend (out-of-plane)

Data obtained from the NIST WebBook and may be recorded as a neat liquid film.[2][3][4][5]

Experimental Protocol for IR Spectroscopy

Sample Preparation: As **3-butenenitrile** is a liquid at room temperature, the spectrum is typically recorded as a neat liquid film. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates, which are then pressed together to form a thin film.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

 A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.



- The prepared salt plates with the sample are placed in the sample holder.
- The sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

MS Data (Electron Ionization)

The mass spectrum of **3-butenenitrile** is typically obtained using electron ionization (EI), which causes fragmentation of the molecule.

Table 4: Mass Spectrometry Data for **3-Butenenitrile** (Major Fragments)

m/z	Relative Intensity (%)	Possible Fragment
67	50.6	[M] ⁺ (Molecular Ion)
66	13.0	[M-H]+
41	100.0	[C₃H₅]+ (Allyl cation)
40	23.7	[C ₃ H ₄]+
39	37.5	[C₃H₃]+
27	20.4	[C ₂ H ₃]+

Data sourced from the NIST Mass Spectrometry Data Center.[6][7]

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.



Sample Introduction: A dilute solution of **3-butenenitrile** in a volatile solvent (e.g., dichloromethane or methanol) is injected into the gas chromatograph. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer.

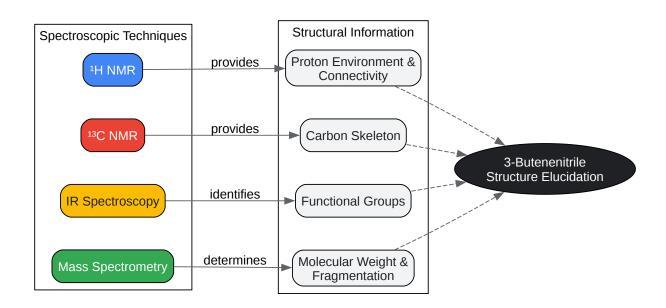
lonization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

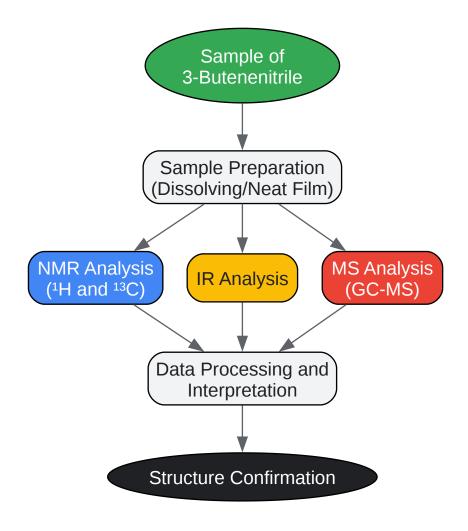
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.





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Caption: Logical relationship between spectroscopic techniques and structural elucidation.



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Caption: General experimental workflow for spectroscopic analysis.

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